[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone
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Overview
Description
[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone is a complex organic compound with the molecular formula C30H20N2O. It is characterized by a unique structure that includes a phenyl group, a pyridoindole moiety, and a methanone group.
Preparation Methods
The synthesis of [3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridoindole Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the pyridoindole structure.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound and a suitable base.
Formation of the Methanone Group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of [3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone can be compared with other similar compounds, such as:
[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)ethanone: This compound has a similar structure but with an ethanone group instead of a methanone group, leading to different chemical and biological properties.
[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)propanone:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
922525-76-6 |
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Molecular Formula |
C30H20N2O |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C30H20N2O/c33-30(29-28-26(17-18-31-29)25-11-4-5-12-27(25)32-28)24-10-6-9-23(19-24)22-15-13-21(14-16-22)20-7-2-1-3-8-20/h1-19,32H |
InChI Key |
HMMMBGJDDUQYGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)C4=NC=CC5=C4NC6=CC=CC=C56 |
Origin of Product |
United States |
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